molecular formula C19H20N4O4 B14957481 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide

Cat. No.: B14957481
M. Wt: 368.4 g/mol
InChI Key: LYKVFIKWMXMOFZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinyl acetamide class, characterized by a 4-oxoquinazoline core substituted with 6,7-dimethoxy and 2-methyl groups, coupled to a pyridylmethyl acetamide moiety. The methoxy and methyl substituents on the quinazoline ring may enhance lipophilicity and metabolic stability, while the pyridylmethyl group could influence target binding through hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O4/c1-12-22-15-9-17(27-3)16(26-2)8-14(15)19(25)23(12)11-18(24)21-10-13-6-4-5-7-20-13/h4-9H,10-11H2,1-3H3,(H,21,24)

InChI Key

LYKVFIKWMXMOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=CC=N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Dimethoxylation and Methylation:

    Acetamide Formation: The final step involves the reaction of the quinazolinone derivative with 2-pyridylmethylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Modifications

The quinazolinyl acetamide scaffold is structurally distinct from other heterocyclic acetamides. Key comparisons include:

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline 6,7-Dimethoxy, 2-methyl, pyridylmethyl Inferred: Kinase inhibition -
Coumarin-based Acetamides Coumarin Oxazepin/thiazolidine rings Antioxidant (superior to ascorbic acid)
Quinazoline Sulfonyl Acetamide Quinazoline Sulfonyl, morpholine/piperidine Anticancer (HCT-1, MCF-7 cells)
Benzothiazole Acetamides Benzothiazole Trifluoromethyl, methoxyphenyl Patent: Unspecified therapeutic use
Naphthyridine Acetamide 1,8-Naphthyridine Trifluoromethyl biphenyl, piperidine Atherosclerosis treatment

Key Observations :

  • Antioxidant vs. Anticancer Activity : Coumarin acetamides (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) exhibit radical-scavenging activity due to electron-rich coumarin cores, whereas quinazoline derivatives (e.g., the target compound) are more associated with kinase inhibition or cytotoxicity .
  • Substituent Effects : The 6,7-dimethoxy groups on the target compound may improve membrane permeability compared to sulfonyl or trifluoromethyl groups in analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide .
Pharmacological Potency

While quantitative data (e.g., IC50) for the target compound are unavailable, structurally related compounds provide benchmarks:

  • Anticancer Activity : Quinazoline sulfonyl acetamides (e.g., compound 40 in ) show IC50 values <10 µM against HCT-1 and MCF-7 cells.
  • Antioxidant Activity : Coumarin acetamides achieve 70–80% radical scavenging at 100 µM, outperforming ascorbic acid .

Notes

Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthesis Considerations : Methoxy groups may necessitate protective-group strategies during quinazoline cyclization to prevent demethylation .

Therapeutic Potential: The pyridylmethyl group’s basicity could enhance solubility relative to purely aromatic acetamides (e.g., benzothiazole derivatives in ).

Biological Activity

The compound 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide is a synthetic derivative of quinazoline, a class known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N2_{2}O3_{3}, with a molecular weight of approximately 288.30 g/mol. The structure features a quinazoline core with methoxy groups at positions 6 and 7, enhancing its lipophilicity and biological interactions.

Biological Activities

Research indicates that quinazoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to this quinazoline derivative have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50_{50} values indicating potent inhibition of cell proliferation in human cancer cells .
  • Antimicrobial Properties : Quinazoline derivatives have been evaluated for their antibacterial and antifungal activities. Some derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit nitric oxide production in inflammatory models, indicating potential as anti-inflammatory agents .

The mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes or pathways in cellular processes. For example:

  • Inhibition of Sirtuins : Some studies have suggested that these compounds may inhibit sirtuin enzymes, which play a role in cellular aging and cancer progression .
  • Cyclooxygenase Inhibition : The anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. The following table summarizes the general synthetic route:

StepReaction TypeKey ReagentsOutcome
1CondensationQuinazoline derivative + AcetamideFormation of acetamide derivative
2AlkylationPyridylmethyl halideIntroduction of pyridylmethyl group
3MethylationMethylating agentAddition of methyl groups

Case Studies

Several studies have evaluated the biological activity of related quinazoline derivatives:

  • Anticancer Evaluation : A study assessed the anticancer efficacy of various quinazoline derivatives against breast cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity .
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substituents exhibited higher antibacterial activity compared to others .
  • Anti-inflammatory Mechanism : A study investigated the anti-inflammatory effects through in vitro assays measuring nitric oxide production in RAW 264.7 cells. The results demonstrated significant inhibition by certain quinazoline derivatives .

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